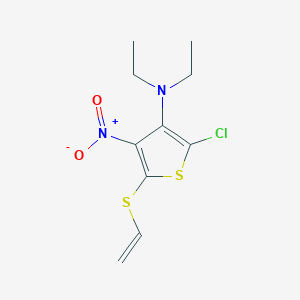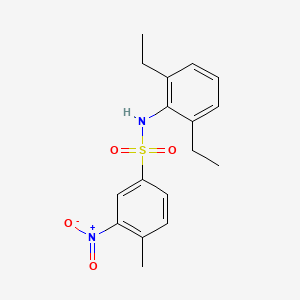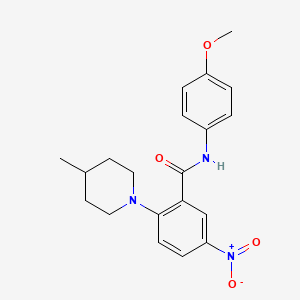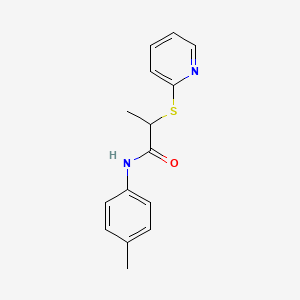![molecular formula C17H19FN2O3S B4088254 N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-fluorobenzamide](/img/structure/B4088254.png)
N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-fluorobenzamide
Descripción general
Descripción
N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-fluorobenzamide, commonly known as Sunitinib, is a small molecule inhibitor that has been extensively studied in the field of oncology. It was first synthesized in 1998 and was approved by the FDA for the treatment of renal cell carcinoma and gastrointestinal stromal tumors in 2006. Sunitinib has also shown promising results in the treatment of other types of cancer, including breast, lung, and pancreatic cancer.
Mecanismo De Acción
Sunitinib inhibits multiple receptor tyrosine kinases, including VEGFR, PDGFR, and c-Kit. By inhibiting these receptors, Sunitinib disrupts tumor growth and angiogenesis, leading to tumor regression.
Biochemical and Physiological Effects
Sunitinib has been shown to have several biochemical and physiological effects, including the inhibition of tumor growth and angiogenesis, the induction of apoptosis in tumor cells, and the modulation of immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sunitinib has several advantages for lab experiments, including its ability to inhibit multiple receptor tyrosine kinases and its effectiveness in the treatment of various types of cancer. However, Sunitinib also has limitations, including its potential toxicity and the development of resistance in some patients.
Direcciones Futuras
For the study of Sunitinib include investigating its effectiveness in combination with other therapies, identifying biomarkers for patient selection, and developing new formulations to reduce toxicity and improve efficacy.
Aplicaciones Científicas De Investigación
Sunitinib has been extensively studied in the field of oncology, particularly in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. It has been shown to inhibit multiple receptor tyrosine kinases, including VEGFR, PDGFR, and c-Kit, which are involved in tumor growth and angiogenesis.
Propiedades
IUPAC Name |
N-[4-(butan-2-ylsulfamoyl)phenyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-3-12(2)20-24(22,23)14-10-8-13(9-11-14)19-17(21)15-6-4-5-7-16(15)18/h4-12,20H,3H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZFWDFLFJXXTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(butan-2-ylsulfamoyl)phenyl]-2-fluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-furyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4088182.png)
![N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B4088190.png)
![methyl 6-methyl-2-oxo-4-[3-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4088195.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4088203.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4088204.png)
![2-[(4-chlorophenoxy)methyl]-1-[(2,2-dichlorocyclopropyl)methyl]-1H-benzimidazole](/img/structure/B4088205.png)


![5-[(4-methylphenoxy)methyl]-1-phenyl-1H-tetrazole](/img/structure/B4088223.png)
![4-{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B4088227.png)

![ethyl 1-{N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4088239.png)
![1-[3-(2-bromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethyl-4-piperidinol](/img/structure/B4088255.png)